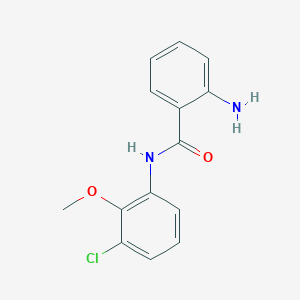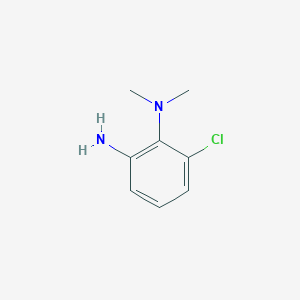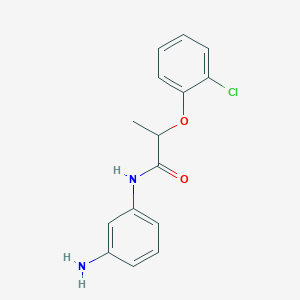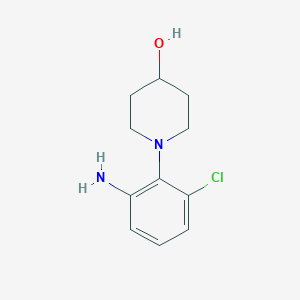![molecular formula C9H15N3S B1341550 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine CAS No. 17899-51-3](/img/structure/B1341550.png)
5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine” is a chemical compound . It is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives has been achieved via multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions were established using both conventional methods and microwave-assisted irradiation .Scientific Research Applications
Heterocyclic Synthesis
- The chemistry of dithiazoles, closely related to thiazolo[5,4-c]-pyridines, has been investigated for creating new heterocycles, demonstrating its importance in synthetic organic chemistry (Christoforou, Koutentis, & Michaelidou, 2006).
Antifungal Agents
- Novel thiazolo[5,4-c]-pyridine derivatives have been synthesized and shown to exhibit potential as antifungal agents, particularly against Candida albicans (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).
Antiproliferative Activity
- Thiazolo[5,4-d]-pyridine derivatives have been used to synthesize copper(II) complexes that exhibit antiproliferative activity against various cancer cell lines (Choroba et al., 2019).
DNA Binding Studies
- Isopropyl-thiazole, a component of the thiazolo[5,4-c]-pyridine structure, has been used in studies to understand DNA minor groove binding (Anthony et al., 2004).
Transforming Growth Factor-beta Inhibition
- Certain 5-(pyridin-2-yl)thiazoles, related to thiazolo[5,4-c]-pyridines, have shown inhibition of transforming growth factor-beta, a potential target for cancer therapy (Kim, Choi, An, & Lee, 2008).
Spectroelectrochemical Properties
- Studies have explored the electronic and spectral properties of thiazolo[5,4-d]thiazole derivatives, which are structurally similar to thiazolo[5,4-c]-pyridines, revealing their potential in electronic applications (Hua et al., 2017).
Schiff Bases for Anticonvulsants
- Schiff bases derived from thiazolo[5,4-b]pyridin-2-ylamine, a related structure, have been synthesized and evaluated for anticonvulsant activity (Shukla et al., 2016).
Antimicrobial Activities
- Pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines, structurally related to thiazolo[5,4-c]-pyridines, have been synthesized and evaluated for antimicrobial activities, highlighting the compound's potential in this field (Akbari et al., 2008).
Anticancer Agents
- Novel pyridine-thiazole hybrid molecules, structurally related to thiazolo[5,4-c]-pyridines, have shown promising results as potential anticancer agents (Ivasechko et al., 2022).
Mechanism of Action
Target of Action
It is suggested that this compound may be used in the synthesis of derivatives that act as antithrombotic drugs . These drugs typically target coagulation factors, such as Factor Xa, to prevent blood clot formation .
Mode of Action
Given its potential use in the synthesis of factor xa inhibitors , it can be inferred that the compound or its derivatives may interact with Factor Xa, inhibiting its function and thus preventing the formation of blood clots.
Biochemical Analysis
Biochemical Properties
5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, this compound can bind to estrogen receptors, influencing hormone signaling pathways . The interactions of this compound with these biomolecules highlight its potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving estrogen receptors . By binding to these receptors, this compound can modulate gene expression and cellular metabolism. Furthermore, it has shown potential in inhibiting the aggregation of human platelets, which is crucial for preventing thrombosis . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit poly (ADP-ribose) polymerase-1 is due to its binding to the enzyme’s active site, preventing its catalytic activity . Additionally, the compound’s interaction with estrogen receptors involves binding to the receptor’s ligand-binding domain, leading to changes in gene expression . These molecular mechanisms highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying effects on cells . Long-term exposure to the compound has been associated with sustained inhibition of poly (ADP-ribose) polymerase-1 activity, leading to prolonged effects on DNA repair processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit poly (ADP-ribose) polymerase-1 activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the compound’s metabolism, influencing its bioavailability and activity . The effects of this compound on metabolic flux and metabolite levels are significant, as they can impact the compound’s therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as P-glycoprotein, which influences its cellular uptake and efflux . Additionally, binding proteins such as albumin can affect the compound’s distribution and localization within tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with poly (ADP-ribose) polymerase-1 and other nuclear proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.
properties
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)12-4-3-7-8(5-12)13-9(10)11-7/h6H,3-5H2,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPZMYZBYKUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17899-51-3 |
Source


|
| Record name | 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)






![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)


